molecular formula C9H16N2O B7763102 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B7763102
M. Wt: 168.24 g/mol
InChI Key: IZLAKWJCCNZRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole-derived alcohol with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its CAS registry number is 1007504-64-4, and it is typically available at 95% purity . Structurally, it features a pyrazole ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and a propanol chain at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6,9,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLAKWJCCNZRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1C)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one

The ketone precursor is synthesized via Friedel-Crafts acylation or directed lithiation. For example, treating 1-ethyl-3-methylpyrazole with n-butyllithium generates a lithiated intermediate at C4, which reacts with propionyl chloride to yield the ketone.

Reaction Conditions:

  • Solvent : Tetrahydrofuran (THF), -78°C

  • Base : n-BuLi (2.5 equiv)

  • Electrophile : Propionyl chloride (1.2 equiv)

  • Yield : 68–72%

Enantioselective Reduction

The ketone undergoes asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst or Ru-(S)-BINAP complexes. The CBS reduction with borane-dimethylsulfide achieves >90% enantiomeric excess (ee).

Optimization Data:

ParameterValue
Catalyst(S)-CBS (10 mol%)
Reducing AgentBH₃·SMe₂ (1.5 equiv)
Temperature-20°C
Yield85%
ee92%

Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

4-Bromo-1-ethyl-3-methylpyrazole reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.

Key Steps:

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : Dioxane, 80°C, 12 h

  • Yield : 89%

Coupling with 3-Bromopropanol

The boronic ester couples with 3-bromopropanol using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture.

Reaction Metrics:

ConditionDetail
Catalyst LoadingPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventToluene/H₂O (4:1)
Temperature90°C, 8 h
Yield76%

Hydroboration-Oxidation of Alkenes

Alkene Synthesis via Wittig Reaction

4-Formyl-1-ethyl-3-methylpyrazole reacts with ethylidenetriphenylphosphorane to form the α,β-unsaturated alkene.

Procedure:

  • Reagents : Ph₃P=CHCH₃ (1.5 equiv)

  • Solvent : Dichloromethane, reflux, 4 h

  • Yield : 81%

Anti-Markovnikov Hydroboration

The alkene undergoes hydroboration with 9-BBN followed by oxidation with H₂O₂/NaOH to yield the primary alcohol.

StepParameters
Hydroboration9-BBN (1.1 equiv), THF, 0°C
OxidationH₂O₂ (30%), NaOH (1M)
Overall Yield65%

Nucleophilic Substitution with Protected Alcohols

Synthesis of 4-Chloropyrazole Intermediate

1-Ethyl-3-methylpyrazole is chlorinated at C4 using N-chlorosuccinimide (NCS) under radical conditions.

Chlorination Data:

ParameterValue
Chlorinating AgentNCS (1.2 equiv)
InitiatorAIBN (0.1 equiv)
SolventCCl₄, 70°C, 6 h
Yield58%

Displacement with Propanol Derivative

The chloride reacts with sodium propoxide in dimethylacetamide (DMAc) at 120°C for 24 h.

ConditionResult
NucleophileNaOCH₂CH₂CH₂OH (3 equiv)
SolventDMAc
Yield42%

Cyclocondensation of Hydrazines with Diketones

Diketone Synthesis

Ethyl 3-oxopentanoate is prepared via Claisen condensation of ethyl acetate and propanoyl chloride.

Condensation Metrics:

ParameterDetail
BaseNaH (2 equiv)
SolventTHF, 0°C → RT
Yield74%

Pyrazole Ring Formation

The diketone reacts with 1-ethylhydrazine in ethanol under reflux to form the pyrazole core.

VariableValue
Hydrazine1-Ethylhydrazine (1.5 equiv)
Temperature80°C, 12 h
Yield67%

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reduction8592ModerateHigh
Suzuki Coupling76N/AHighModerate
Hydroboration65N/ALowLow
Nucleophilic Sub.42N/AModerateLow
Cyclocondensation67N/AHighHigh

Scientific Research Applications

Drug Development

One of the primary applications of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is in medicinal chemistry. The compound serves as a scaffold for the development of novel pharmaceuticals. Its pyrazole moiety is known for exhibiting anti-inflammatory and analgesic properties, which can be leveraged in designing new pain relief medications.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A study demonstrated that modifying the side chains on the pyrazole ring can enhance the anti-inflammatory efficacy of these compounds . The specific structure of this compound allows for further exploration into its potential as a COX inhibitor.

Pesticide Development

In agricultural applications, this compound has been investigated for its potential use as a pesticide or herbicide. Its unique structure may allow it to interact with biological systems in ways that can inhibit pests or weeds without harming crops.

Case Study: Herbicidal Activity

A study focusing on pyrazole derivatives found that certain compounds exhibited selective herbicidal activity against specific weed species while being safe for crops . This selectivity is crucial in developing environmentally friendly agricultural chemicals that reduce reliance on broad-spectrum herbicides.

Polymer Chemistry

Another promising application of this compound is in materials science, particularly in polymer chemistry. The compound can act as a monomer or cross-linking agent in the synthesis of new polymers with desirable mechanical and thermal properties.

Case Study: Polymer Synthesis

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength . This property is particularly beneficial in creating materials for high-performance applications, such as aerospace and automotive industries.

Mechanism of Action

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below is a detailed analysis of compounds closely related to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol:

Structural Analogues
Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Differences Purity
This compound C₈H₁₄N₂O 154.21 1007504-64-4 Reference compound 95%
1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol C₈H₁₄N₂O 154.21 1007504-64-4 Lacks 3-methyl group on pyrazole ring 95%
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol C₈H₁₁F₃N₂O 208.18 1174851-04-7 Trifluoroethyl group replaces propanol 95%
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol Not provided Not provided Not provided Chlorine substituent at pyrazole 4-position 95%
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine C₇H₁₃N₃ 139.20 848436-19-1 Methanamine group instead of propanol 95%

Key Observations :

  • Fluorine Substitution : The trifluoroethyl derivative (C₈H₁₁F₃N₂O) exhibits increased molecular weight and electronegativity, which could improve metabolic stability in drug design .
  • Functional Group Variation: Replacing the propanol group with a methanamine (C₇H₁₃N₃) introduces a primary amine, altering solubility and reactivity .
Physicochemical Properties
  • Molecular Weight : The trifluoroethyl analogue (208.18 g/mol) is significantly heavier than the target compound (154.21 g/mol), impacting solubility and diffusion rates .
  • Polarity : Sulfonyl-containing derivatives (e.g., 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, C₁₂H₁₉N₃O₄S) exhibit higher polarity due to the sulfonyl group, making them more suitable for aqueous-phase reactions .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl and methyl group attached to the pyrazole ring, along with a propanol side chain. The structural formula can be represented as follows:

InChI InChI 1S C9H16N2O c1 4 9 12 8 6 11 5 2 10 7 8 3 h6 9 12H 4 5H2 1 3H3\text{InChI }\text{InChI 1S C9H16N2O c1 4 9 12 8 6 11 5 2 10 7 8 3 h6 9 12H 4 5H2 1 3H3}

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The compound demonstrated an IC50 value significantly lower than that of acarbose, a known alpha-amylase inhibitor, suggesting strong potential for managing postprandial blood glucose levels .

CompoundIC50 (mg/mL)Comparison
This compound0.134More potent than acarbose (0.260)
Acarbose0.260Standard control

Antifungal Activity

The antifungal properties of this compound have also been explored. Studies showed that it possesses antifungal activity against several strains, such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm . This suggests its potential utility in treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its pyrazole structure allows it to selectively bind to active sites on enzymes or receptors, modulating various biological pathways. Further studies are required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various biological assays:

  • Alpha-Amylase Inhibition :
    • The compound was evaluated in vitro against pancreatic alpha-amylase.
    • Docking studies confirmed favorable binding interactions with key residues within the enzyme's active site .
  • Antifungal Efficacy :
    • The compound was tested against multiple fungal strains, demonstrating significant antifungal activity compared to controls like cycloheximide.
    • The results indicated that structural modifications could enhance antifungal potency .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol and its analogs?

Synthesis typically involves multi-step organic reactions, including condensation of substituted propenones with hydrazines or nucleophilic substitution on pre-functionalized pyrazole intermediates. For example, pyrazole derivatives are synthesized via refluxing with hydrazine derivatives in ethanol or xylene, followed by purification via recrystallization (e.g., methanol or DMF/EtOH mixtures) . Characterization relies on NMR, IR, and mass spectrometry to confirm structure and purity .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing ethyl/methyl groups on the pyrazole ring.
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., resolving (1R)-enantiomers) .
  • Elemental analysis : Validates molecular formula .

Q. What preliminary biological screening methods are used for this compound?

Initial screens often assess:

  • Antimicrobial activity : Agar diffusion assays against bacterial/fungal strains .
  • Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazol-induced seizure models in rodents .
  • Anti-inflammatory effects : Carrageenan-induced paw edema assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Variables include:

  • Catalysts : Use of chiral catalysts (e.g., Rh or Ru complexes) for asymmetric synthesis of (1R)-isomers .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .
  • Temperature control : Reflux in xylene (140–150°C) for cyclization reactions .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole ring enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
  • Hydroxyl group position : The propan-1-ol moiety in this compound improves hydrogen-bonding interactions with target enzymes (e.g., COX-2) compared to methyl ether analogs .

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values) be resolved?

Strategies include:

  • Enantiomeric purity verification : Chiral HPLC to ensure no racemization during synthesis .
  • Target specificity profiling : Kinase or receptor binding assays to rule off-target effects .
  • Metabolic stability testing : Liver microsome assays to assess if metabolites contribute to activity .

Q. What computational tools are used to predict binding modes with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with targets like:

  • GABA receptors : Hydroxyl group forms hydrogen bonds with Thr262 and Tyr157 residues .
  • Cytochrome P450 enzymes : Pyrazole ring π-stacking with heme groups .

Q. How can stereochemical challenges (e.g., racemization) during synthesis be mitigated?

  • Chiral auxiliaries : Temporarily fix configuration during key steps (e.g., Evans oxazolidinones) .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .

Q. What strategies address low solubility in pharmacological assays?

  • Prodrug design : Esterification of the hydroxyl group to improve bioavailability .
  • Co-solvent systems : Use of DMSO/PEG mixtures in in vitro assays .

Methodological Challenges and Solutions

Q. How to troubleshoot unexpected spectral data (e.g., split NMR signals)?

  • Tautomerism checks : Pyrazole rings may exhibit keto-enol tautomerism, requiring variable-temperature NMR .
  • Impurity profiling : LC-MS to identify byproducts from incomplete reactions .

Q. Q. What analytical methods validate purity for in vivo studies?

  • HPLC-DAD/ELSD : Quantifies impurities below 0.1% .
  • Chiral chromatography : Confirms enantiomeric excess ≥98% .

Q. How to design comparative studies with structurally similar compounds?

  • Systematic substitution : Replace ethyl/methyl groups with halogens or aryl moieties and compare activity .
  • Free-Wilson analysis : Quantifies contributions of substituents to biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.